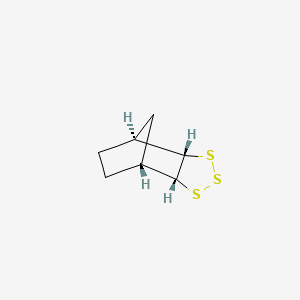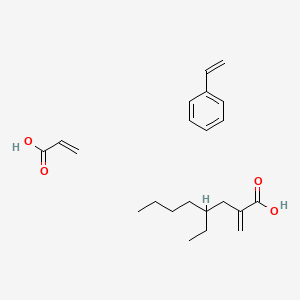
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene is a complex compound with the molecular formula C22H32O4 and a molecular weight of 360.48700 g/mol . It is a polymer formed from the combination of 4-ethyl-2-methylideneoctanoic acid, prop-2-enoic acid, and styrene. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves the polymerization of its constituent monomers. The reaction typically occurs under controlled conditions, including specific temperatures and pressures. Industrial production methods often involve the use of catalysts to facilitate the polymerization process .
Análisis De Reacciones Químicas
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
4-Ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene can be compared with other similar compounds, such as:
Acrylonitrile,2-ethylhexyl acrylate,methacrylic acid,styrene polymer: This compound has a similar polymer structure but different monomer composition.
2-Propenoic acid,polymer with ethenylbenzene and 2-ethylhexyl 2-propenoate: Another similar polymer with different properties and applications.
The uniqueness of this compound lies in its specific combination of monomers, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
25085-19-2 |
|---|---|
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;2H,1H2,(H,4,5) |
Clave InChI |
NZHBQEWIMRRYFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


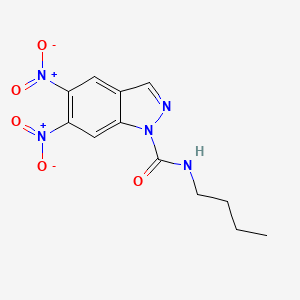
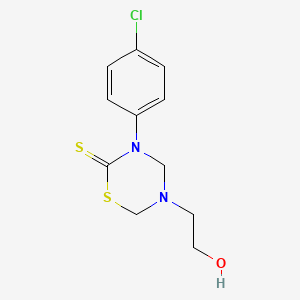
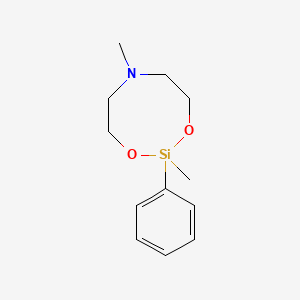
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

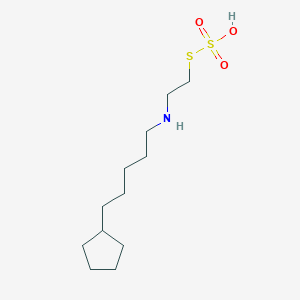
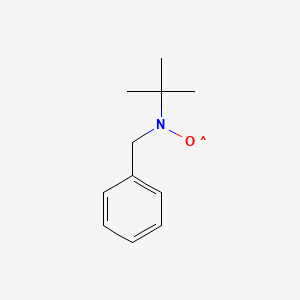
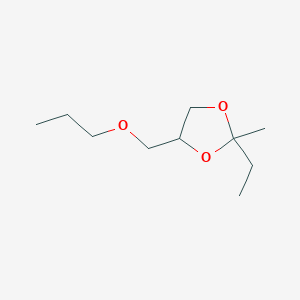

![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
